1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one
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Overview
Description
1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one is a synthetic organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in medicinal chemistry as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the phenothiazine core.
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Introduction of chlorine atoms at specific positions.
Amination: Attachment of the p-tolyl group to the amino group.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the phenothiazine ring.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Halogen-substituted phenothiazines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in developing new therapeutic agents.
Industry: Use in manufacturing dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one would depend on its specific application. In medicinal chemistry, phenothiazines typically act by:
Molecular Targets: Binding to dopamine receptors, serotonin receptors, or other neurotransmitter receptors.
Pathways Involved: Modulating neurotransmitter pathways, affecting signal transduction.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Thioridazine: Another antipsychotic with a similar structure.
Promethazine: Used as an antiemetic and antihistamine.
Uniqueness
1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one’s unique combination of substituents may confer distinct chemical and biological properties, making it valuable for specific applications where other phenothiazines may not be as effective.
Properties
CAS No. |
85136-52-3 |
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Molecular Formula |
C20H13Cl3N2OS |
Molecular Weight |
435.8 g/mol |
IUPAC Name |
1,2,4-trichloro-9-methyl-7-(4-methylanilino)phenothiazin-3-one |
InChI |
InChI=1S/C20H13Cl3N2OS/c1-9-3-5-11(6-4-9)24-12-7-10(2)17-13(8-12)27-20-16(23)19(26)15(22)14(21)18(20)25-17/h3-8,24H,1-2H3 |
InChI Key |
MQWKHVCAEZHWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C(=C2)C)N=C4C(=C(C(=O)C(=C4Cl)Cl)Cl)S3 |
Origin of Product |
United States |
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